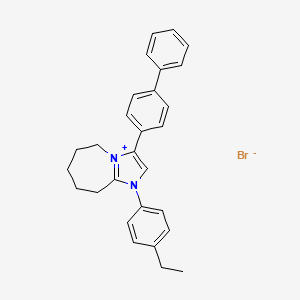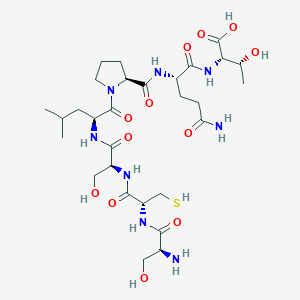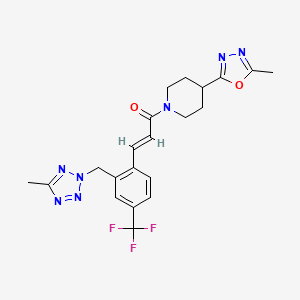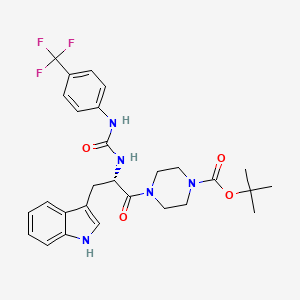
GRPR antagonist-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GRPR antagonist-2 is a potent gastrin-releasing peptide receptor antagonist. Gastrin-releasing peptide receptors are a type of G-protein coupled receptor that binds to gastrin-releasing peptide. These receptors are highly expressed in various cancers, including prostate, breast, lung, and gastrointestinal cancers. This compound has shown significant anticancer activity by inhibiting the proliferation of cancer cells .
準備方法
The preparation of GRPR antagonist-2 involves several synthetic routes and reaction conditions. One common method includes the use of gluconic acid sodium salt, ethylenediaminetetraacetic acid, and stannous chloride in a one-pot single-step radiolabeling process with technetium-99m . This method ensures high radiochemical yields and high molar activities. Industrial production methods may involve similar processes but on a larger scale, ensuring sterility and labeling efficacy for clinical applications .
化学反応の分析
GRPR antagonist-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include gluconic acid, ethylenediaminetetraacetic acid, and stannous chloride . The major products formed from these reactions are radiolabeled compounds that bind specifically to gastrin-releasing peptide receptors, allowing for targeted imaging and therapy .
科学的研究の応用
GRPR antagonist-2 has a wide range of scientific research applications. In chemistry, it is used for the synthesis of radiolabeled compounds for imaging and therapy. In biology, it helps in studying the role of gastrin-releasing peptide receptors in various physiological processes. In medicine, this compound is used for the diagnosis and treatment of cancers, particularly prostate cancer . It is also used in industry for the development of new diagnostic and therapeutic agents .
作用機序
GRPR antagonist-2 exerts its effects by binding to gastrin-releasing peptide receptors, thereby inhibiting the signaling pathways activated by these receptors. The primary signaling cascade involves the activation of phospholipase C, resulting in intracellular calcium changes, the production of diacylglycerol, and the activation of protein kinase C . These effects are achieved through coupling with heterotrimeric G proteins of the Gq/11 and G12/13 families . By inhibiting these pathways, this compound effectively reduces cancer cell proliferation and induces apoptosis .
類似化合物との比較
GRPR antagonist-2 can be compared with other similar compounds such as RM2 and AMTG. These compounds also target gastrin-releasing peptide receptors and have shown high affinity and specificity . this compound stands out due to its improved metabolic stability and higher in vivo stability . Other similar compounds include Lu-RM2, Lu-Hse7-RM2, Lu-Cit7-RM2, and Lu-Bta8-RM2, which have varying degrees of GRPR affinity and stability .
特性
分子式 |
C28H32F3N5O4 |
|---|---|
分子量 |
559.6 g/mol |
IUPAC名 |
tert-butyl 4-[(2S)-3-(1H-indol-3-yl)-2-[[4-(trifluoromethyl)phenyl]carbamoylamino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C28H32F3N5O4/c1-27(2,3)40-26(39)36-14-12-35(13-15-36)24(37)23(16-18-17-32-22-7-5-4-6-21(18)22)34-25(38)33-20-10-8-19(9-11-20)28(29,30)31/h4-11,17,23,32H,12-16H2,1-3H3,(H2,33,34,38)/t23-/m0/s1 |
InChIキー |
WTVXQEPXYFGAJP-QHCPKHFHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


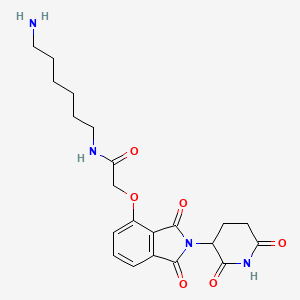
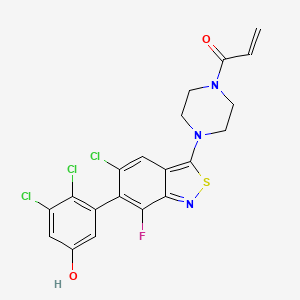
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
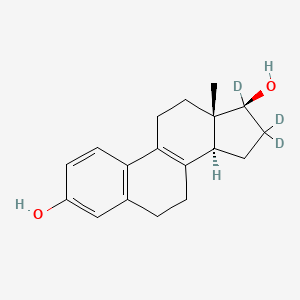
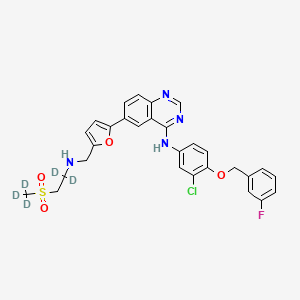
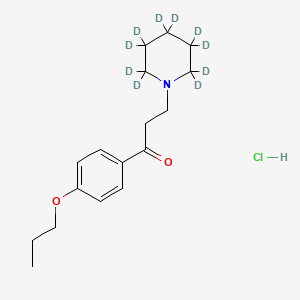
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
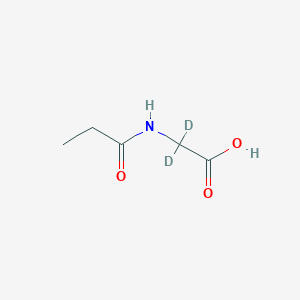
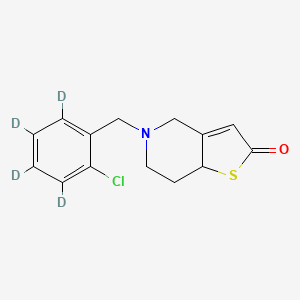
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
